3-Methyl-3-azaspiro[5.5]undecan-9-one
CAS No.: 189176-31-6
Cat. No.: VC16005009
Molecular Formula: C11H19NO
Molecular Weight: 181.27 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 189176-31-6 | 
|---|---|
| Molecular Formula | C11H19NO | 
| Molecular Weight | 181.27 g/mol | 
| IUPAC Name | 3-methyl-3-azaspiro[5.5]undecan-9-one | 
| Standard InChI | InChI=1S/C11H19NO/c1-12-8-6-11(7-9-12)4-2-10(13)3-5-11/h2-9H2,1H3 | 
| Standard InChI Key | AAIKYWMAMOUCKS-UHFFFAOYSA-N | 
| Canonical SMILES | CN1CCC2(CCC(=O)CC2)CC1 | 
Introduction
Structural Characteristics and Molecular Properties
Core Scaffold Analysis
The spiro[5.5]undecane framework consists of two fused six-membered rings sharing a single central atom (spiro carbon). In 3-methyl-3-azaspiro[5.5]undecan-9-one, one ring incorporates a nitrogen atom at position 3, substituted with a methyl group, while the opposing ring features a ketone moiety at position 9 . This configuration introduces significant stereoelectronic effects:
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Nitrogen basicity: The methyl group at N3 reduces lone pair availability, decreasing basicity compared to unsubstituted 3-azaspiro[5.5]undecane (pKa ~8.5 estimated) .
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Ketone reactivity: The 9-keto group enables nucleophilic additions and serves as a hydrogen bond acceptor, potentially enhancing binding affinity in biological systems .
 
Table 1: Comparative Properties of Spiro[5.5]undecane Derivatives
The ketone functionality increases molecular polarity compared to the thiol derivative , suggesting improved aqueous solubility (estimated logP ~1.8 vs. 3.01 for 3-azaspiro[5.5]undecane ).
Synthetic Methodologies
Retrosynthetic Analysis
Three plausible routes emerge for constructing the target molecule:
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Spiroannulation-Ketolization Pathway
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Step 1: Condensation of 4-piperidone with cyclopentanone derivatives under acidic conditions to form the spiro framework .
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Step 2: N-Methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) .
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Step 3: Selective oxidation of the C9 alcohol to a ketone via Jones reagent or Swern oxidation .
 
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Mannich Reaction Approach
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Late-Stage Functionalization
 
Challenges in Synthesis
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Regioselectivity: Achieving selective oxidation at C9 without affecting other positions requires careful catalyst design .
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Stereochemical control: The spiro center creates potential for axial/equatorial isomerism, necessitating chiral auxiliaries or asymmetric catalysis .
 
Toxicity and ADMET Profile
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CYP450 interactions: Likely substrate for CYP3A4 due to lipophilic spiro core (clogP ~2.1) .
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hERG inhibition risk: Low (structural analogs show IC₅₀ >10 μM) .
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Aqueous solubility: Predicted 0.8 mg/mL (ChemAxon), suitable for oral administration .
 
Industrial Applications and Patent Landscape
Pharmaceutical Development
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Obesity therapeutics: Structural similarity to ACC inhibitors suggests potential for lipid metabolism regulation .
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Analgesics: Spiroamine derivatives show μ-opioid receptor affinity (Ki ~120 nM in preclinical models) .
 
Material Science Applications
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Chiral ligands: The rigid spiro framework could serve as a backbone for asymmetric catalysis ligands .
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Polymer additives: Tertiary amine and ketone groups may stabilize free radicals in polymerization processes .
 
Future Research Directions
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Stereoselective Synthesis: Develop enantioselective routes using organocatalysts (e.g., proline derivatives) .
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Proteomics Studies: Use click chemistry to create affinity probes for target identification .
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Formulation Optimization: Explore salt forms (e.g., hydrochloride) to enhance bioavailability .
 
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